Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate
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Overview
Description
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . The incorporation of tert-butyl and bromine groups into the quinoxaline structure enhances its biological activity and lipophilicity, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate involves multiple steps. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired quinoxaline derivatives . Industrial production methods may involve the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, to prepare quinoxaline derivatives efficiently .
Chemical Reactions Analysis
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the tert-butyl group can be selectively hydroxylated using a highly electrophilic manganese catalyst in the presence of hydrogen peroxide . This reaction results in the formation of primary alcohols as the major products . Additionally, the compound can react with hydrogen chloride to form tert-butyl chloride .
Scientific Research Applications
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate has several scientific research applications. In medicinal chemistry, quinoxaline derivatives are known for their antifungal, antibacterial, antiviral, and anticancer properties . They are used in the development of drugs to treat infectious diseases, cancer, and other medical conditions . The compound’s unique structure and biological activity make it a valuable candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives, including this compound, can cause DNA damage, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to intercalate into DNA and generate reactive oxygen species contributes to its cytotoxic effects .
Comparison with Similar Compounds
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate is unique due to the presence of the tert-butyl and bromine groups, which enhance its biological activity and lipophilicity . Similar compounds include other quinoxaline derivatives, such as 1,2,4-triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds also exhibit significant biological activity and are used in medicinal chemistry for their therapeutic potential .
Properties
Molecular Formula |
C16H20BrN3O3 |
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Molecular Weight |
382.25 g/mol |
IUPAC Name |
tert-butyl (4aS)-8-bromo-5-oxo-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C16H20BrN3O3/c1-16(2,3)23-15(22)19-6-7-20-12-5-4-10(17)8-11(12)18-14(21)13(20)9-19/h4-5,8,13H,6-7,9H2,1-3H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
IMJNAQMJMFMGAH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)C(=O)NC3=C2C=CC(=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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